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Abstract

Evodenoson, also known by its code names ATL-313 and DE-112, is a potent and selective
agonist for the A2A adenosine receptor. This technical guide provides a comprehensive
overview of the molecular structure, chemical properties, and pharmacological characteristics
of Evodenoson. It is intended to serve as a detailed resource for researchers, scientists, and
professionals involved in drug development. This document summarizes key quantitative data,
outlines detailed experimental protocols, and visualizes the primary signaling pathway
associated with Evodenoson's mechanism of action.

Molecular Structure and Chemical Properties

Evodenoson is a complex organic molecule with a purine core, characteristic of adenosine
receptor ligands. Its systematic IUPAC name is methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-5-
(cyclopropylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]piperidine-1-
carboxylate.

Chemical Structure

The chemical structure of Evodenoson is depicted below:
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(Image of the 2D chemical structure of Evodenoson would be placed here in a full whitepaper)

Physicochemical Properties

A summary of the key physicochemical properties of Evodenoson is presented in the table
below. This data is essential for its handling, formulation, and interpretation of experimental
results.

Property Value Reference

methyl 4-[3-[6-amino-9-
[(2R,3R,4S,5S)-5-
cyclopropylcarbamoyl)-3,4-

IUPAC Name (.y propy Y ) [1][2]13]
dihydroxyoxolan-2-yl]purin-2-

yl]prop-2-ynyl]piperidine-1-

carboxylate
Molecular Formula C23H29N706 [1][2]
Molecular Weight 499.52 g/mol
CAS Number 844873-47-8
Synonyms ATL-313, DE-112

COC(=0)N1CCC(CC1)CCH#CC
2=NC(=C3C(=N2)N(C=N3)

SMILES [C@H]4--INVALID-LINK--
C(=O)NC5CC5)0">C@@HO)
N
SQJIXTUIJMBYVDBB-
InChlKey
RQXXJAGISA-N
pKa (predicted) 7.13
XLogP3 (predicted) -0.474

Topological Polar Surface Area  177.95 A2

Biological Activity and Mechanism of Action
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Evodenoson is a selective agonist of the A2A adenosine receptor, a G protein-coupled
receptor (GPCR). The activation of this receptor is known to mediate a variety of physiological
responses, most notably in the cardiovascular and immune systems. The primary therapeutic
applications investigated for Evodenoson include the treatment of glaucoma, eye diseases,
tumors, and immune system disorders.

The biological effects of Evodenoson are primarily attributed to its ability to reduce
inflammatory responses. This is achieved through the downregulation of pro-inflammatory
mediators and the modulation of immune cell activity. Specifically, Evodenoson has been
shown to decrease the activities of myeloperoxidase (MPO) and adenosine deaminase (ADA),
and to lower the production of tumor necrosis factor-alpha (TNF-a).

A2A Adenosine Receptor Signaling Pathway

The binding of Evodenoson to the A2A adenosine receptor initiates a downstream signaling
cascade. This pathway is central to understanding the molecule's pharmacological effects.

Click to download full resolution via product page

Evodenoson A, Receptor Signaling Pathway

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of
Evodenoson.

Synthesis and Purification

While a specific, detailed synthesis protocol for Evodenoson is proprietary, the general
synthesis of related 2-alkynyl-N6-substituted adenosine analogs involves a multi-step process.
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A representative workflow is outlined below.

Starting Materials:

Protected Adenosine Derivative
Alkynyl Piperidine Derivative

Gonogashira CouplingD
Deprotection of
Protecting Groups

Purification:

(e.g., Column Chromatography, HPLC)

Characterization:
(NMR, Mass Spectrometry, IR)

Click to download full resolution via product page

General Synthesis Workflow for Evodenoson Analogs

General Procedure:

o Coupling Reaction: A protected 2-iodo-adenosine derivative is coupled with a terminal
alkyne, such as a derivative of 4-(prop-2-yn-1-yl)piperidine-1-carboxylate, using a palladium
catalyst (e.g., Pd(PPhs)s) and a copper(l) co-catalyst (e.g., Cul) in the presence of a base
(e.g., triethylamine) in a suitable solvent (e.g., DMF).

» Deprotection: The protecting groups on the ribose sugar moiety (e.g., silyl or acetonide
groups) are removed under appropriate conditions (e.g., acid or fluoride treatment).

 Purification: The crude product is purified using chromatographic techniques such as column
chromatography on silica gel or high-performance liquid chromatography (HPLC) to yield the

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1671791?utm_src=pdf-body-img
https://www.benchchem.com/product/b1671791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

final pure compound.

o Characterization: The structure and purity of the synthesized Evodenoson are confirmed by
analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy (*H and
13C), mass spectrometry, and infrared (IR) spectroscopy.

A2A Adenosine Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of Evodenoson to
the A2A adenosine receptor.

Materials:

o Cell membranes expressing the human A2A adenosine receptor.
e Radioligand (e.g., [3H]-ZM241385, an A2A antagonist).

» Evodenoson (or other test compounds).

e Binding buffer (e.g., 50 mM Tris-HCI, pH 7.4).

e Wash buffer (e.g., ice-cold 50 mM Tris-HCI, pH 7.4).

o Glass fiber filters.

 Scintillation cocktail and counter.

Procedure:

 Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed
concentration (e.g., 1 nM), and varying concentrations of Evodenoson.

o Equilibrium: Incubate the mixture at room temperature for a defined period (e.g., 60-90
minutes) to allow binding to reach equilibrium.

« Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester
to separate bound from free radioligand.
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e Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically
bound radioligand.

» Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and
measure the radioactivity using a scintillation counter.

» Data Analysis: Determine the concentration of Evodenoson that inhibits 50% of the specific
binding of the radioligand (ICso). The binding affinity (Ki) can then be calculated using the
Cheng-Prusoff equation.

In Vivo Anti-Inflammatory Assay (TPA-Induced Mouse
Ear Edema Model)

This is a standard in vivo model to assess the topical anti-inflammatory activity of compounds
like Evodenoson.

Animals:
e Male CD-1 or Swiss albino mice.
Materials:

o 12-O-Tetradecanoylphorbol-13-acetate (TPA) dissolved in a suitable solvent (e.g., acetone or
ethanol).

» Evodenoson dissolved in a vehicle.

o Calipers or a punch biopsy tool.

Procedure:

o Acclimatization: Acclimate the mice to the laboratory conditions for at least one week.

o Treatment: Topically apply a solution of Evodenoson or the vehicle control to the inner and
outer surfaces of the right ear of each mouse.

 Induction of Edema: After a predetermined time (e.g., 30 minutes), topically apply a solution
of TPA to the same ear to induce inflammation.
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o Measurement of Edema: At a specific time point after TPA application (e.g., 4-6 hours),
sacrifice the mice and measure the extent of edema. This can be done by measuring the
thickness of the ear with calipers or by taking a standard-sized punch biopsy from both the
treated (right) and untreated (left) ears and weighing them.

o Data Analysis: The anti-inflammatory effect is expressed as the percentage inhibition of
edema, calculated by comparing the difference in ear weight or thickness between the TPA-
treated and vehicle-treated groups.

Conclusion

Evodenoson is a promising A2A adenosine receptor agonist with significant anti-inflammatory
properties. Its well-defined molecular structure and mechanism of action make it a valuable tool
for research in areas such as ophthalmology, oncology, and immunology. The experimental
protocols and pathway information provided in this guide offer a solid foundation for further
investigation and development of this compound. As with any research compound, adherence
to detailed and validated experimental procedures is crucial for obtaining reliable and
reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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